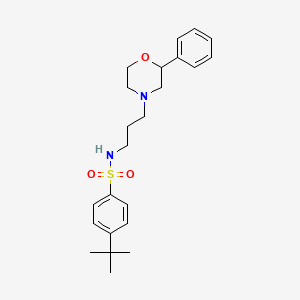

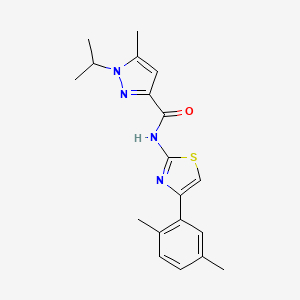

Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Molecular Interactions and Crystal Packing

Research has demonstrated the significance of non-traditional interactions, such as N⋯π and O⋯π, in the crystal packing of compounds related to Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate. These interactions contribute to the stabilization of molecular structures and could potentially influence the properties of materials containing these compounds. For instance, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes N⋯π interaction, alongside hydrogen bonding, forming a zigzag double-ribbon structure, showcasing the complex intermolecular interactions that dictate molecular assembly and stability (Zhang, Wu, & Zhang, 2011).

Synthetic Methodologies

The compound has been utilized in the synthesis of various chemical structures, including imidazoles and imidazolines, which are valuable in medicinal chemistry. Ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates react stereoselectively with 1,2-diamines to yield ethyl (Z)-3-(2-aminophenylamino)-3-aryl-2-cyanopropenoates. At higher temperatures, this leads to the formation of imidazoles and imidazolines in moderate to high yields, illustrating the compound's versatility in synthetic organic chemistry (Lönnqvist, Holmstroem, & Jalander, 2002).

Optical and Electronic Properties

Investigations into the optical and electronic properties of derivatives of Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate have provided insights into their potential applications in materials science. For example, Schiff base compounds derived from ethyl-4-amino benzoate have shown nonlinear refractive indices and optical limiting properties, making them candidates for optical limiting applications. These findings underscore the compound's role in the development of materials with specialized optical properties (Abdullmajed et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminothiazoles, have been reported to have a broad pharmacological spectrum .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures, such as carbamate esters, are known to interact with a variety of biochemical pathways .

Result of Action

Similar compounds, such as 2-aminothiazoles, have been reported to exhibit a wide range of therapeutic roles, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl (E)-3-(2-chloro-6-methylanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-9(2)5-4-6-11(12)14/h4-6,8,16H,3H2,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVSOUDJADNXKO-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC=C1Cl)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=C(C=CC=C1Cl)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2945639.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2945646.png)

![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)

![Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B2945652.png)

![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)